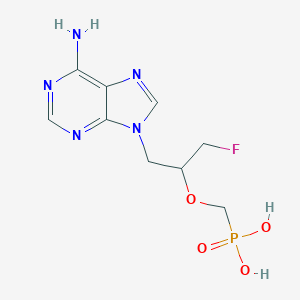

(2-Methyl-6-nitrophenyl)methanol

概要

説明

The compound (2-Methyl-6-nitrophenyl)methanol is a derivative of (2-nitrophenyl)methanol, which has been studied for its potential as an inhibitor of PqsD in Pseudomonas aeruginosa. PqsD is a key enzyme in the biosynthesis of signal molecules that facilitate cell-to-cell communication in this bacterium. Inhibitors based on the (2-nitrophenyl)methanol scaffold have shown promise in disrupting these signaling pathways, which could lead to new anti-infective strategies against biofilm-forming bacteria .

Synthesis Analysis

The synthesis of (2-nitrophenyl)methanol derivatives, including those with methyl substitutions, involves convenient methods that have been optimized for the production of a comprehensive series of compounds. These methods allow for the systematic exploration of structure-activity relationships, which are crucial for the design of more effective inhibitors. The synthesis process is also geared towards the creation of fluorescent inhibitors, which can be used to monitor the efficacy of the compounds in cellulo .

Molecular Structure Analysis

While the exact molecular structure of (2-Methyl-6-nitrophenyl)methanol is not detailed in the provided papers, the related compound diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate has been crystallized and analyzed. The crystal structure reveals that the planes of the nitroaniline and hydroxyphenyl groups form a significant dihedral angle, and the phosphorus atom exhibits a tetrahedral geometry. This information can be useful in understanding the three-dimensional conformation of similar compounds and their potential interactions with biological targets .

Chemical Reactions Analysis

The (2-nitrophenyl)methanol scaffold is reactive and can be used as a hydrogen donor in the reduction of nitro aromatic compounds. This reactivity is facilitated by the presence of a pyridine nucleus, as demonstrated by (2-pyridyl)phenyl methanol, which can undergo a domino process involving reduction and conjugate addition to form β-amino esters. This indicates that the (2-nitrophenyl)methanol derivatives, potentially including (2-Methyl-6-nitrophenyl)methanol, may participate in similar chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Methyl-6-nitrophenyl)methanol are not explicitly discussed in the provided papers. However, the properties of related compounds suggest that these derivatives are likely to have polar characteristics due to the presence of nitro and hydroxyl groups, which can form hydrogen bonds. These interactions are evident in the crystal structure of related compounds, where hydrogen bonds link molecules into chains. Such properties are important for the solubility, stability, and reactivity of the compounds .

科学的研究の応用

Photorelease Mechanisms in Organic Chemistry Research has studied the mechanisms of methanol photorelease from various nitrobenzyl compounds, which is relevant for the understanding of (2-Methyl-6-nitrophenyl)methanol. These studies have implications for the use of 2-nitrobenzyl protecting groups in determining physiological response times to bioagents, particularly in 'caged compounds' (Il'ichev, Schwörer, & Wirz, 2004).

Chemical Synthesis and Energy Technologies Methanol, which can be associated with (2-Methyl-6-nitrophenyl)methanol, has been utilized in N-methylation of amines and transfer hydrogenation of nitroarenes. This illustrates the role of methanol in synthetic applications, highlighting its importance in various chemical processes (Sarki et al., 2021).

Catalysis and Chemical Reactions Studies involving the catalytic reactions in methanol, such as cleavage and isomerization of specific compounds, are highly relevant. These investigations help to understand the chemical behavior and potential applications of (2-Methyl-6-nitrophenyl)methanol in catalytic processes (Tsang et al., 2009).

Pharmacological Applications The synthesis and pharmacological activity research of related compounds, like methyl esters of 6-nitro-N-phenylanthranilic acids, conducted in methanol, offer insights into the potential medicinal applications of compounds related to (2-Methyl-6-nitrophenyl)methanol (Isaev et al., 2014).

Antibiofilm Activity and Biochemical Evaluation Research on the synthesis and evaluation of (2-nitrophenyl)methanol derivatives, which are closely related to (2-Methyl-6-nitrophenyl)methanol, reveals their potential as inhibitors in biochemical processes. These compounds have shown promise in antibiofilm activity and have provided a basis for designing new inhibitors with improved efficacy (Storz et al., 2014).

Catalytic Synthesis and Chemical Transformations Studies on the catalytic methylation of nitroarenes using methanol shed light on the efficient synthesis of N-methyl-arylamines. This research indicates the potential of (2-Methyl-6-nitrophenyl)methanol in catalytic synthesis and transformation processes (Wang, Neumann, & Beller, 2019).

Solvatochromic Properties and Chemical Sensing Investigations into nitro-substituted compounds and their solvatochromic properties offer insights into the potential applications of (2-Methyl-6-nitrophenyl)methanol in chemical sensing and solvatochromic switches (Nandi et al., 2012).

Electrochemical Studies in Pharmaceutical Applications Electrochemical studies of compounds similar to (2-Methyl-6-nitrophenyl)methanol in pharmaceutical contexts, like calcium blockers, indicate potential applications in medicinal chemistry and drug development (Ueno & Umeda, 1992).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2-methyl-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUYFMADDYMHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480346 | |

| Record name | (2-Methyl-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-6-nitrophenyl)methanol | |

CAS RN |

54915-41-2 | |

| Record name | (2-Methyl-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)

![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)